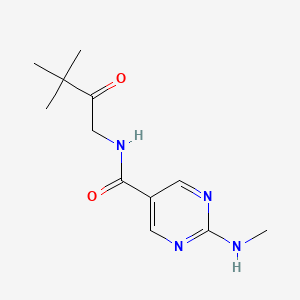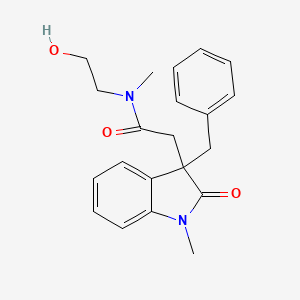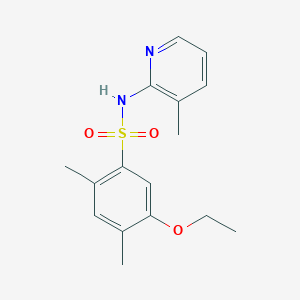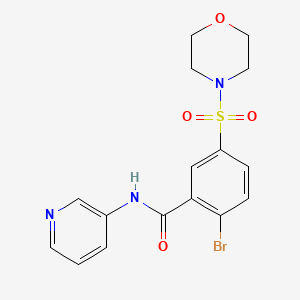
N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide, also known as DMAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMAP is a pyrimidine-based compound that has been synthesized in several ways, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In organic synthesis, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide acts as a nucleophilic catalyst by coordinating with the carbonyl group of the substrate and facilitating the reaction.
Biochemical and Physiological Effects:
N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide induces apoptosis and cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. In organic synthesis, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide acts as a nucleophilic catalyst by facilitating the reaction between the substrate and the reagent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide has several advantages as a reagent in lab experiments, including its low cost, easy availability, and high selectivity. However, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide has some limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the research of N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide. In medicinal chemistry, further studies can be conducted to explore the potential of N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide as an anticancer agent and to investigate its mechanism of action. In organic synthesis, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide can be used as a catalyst in new reactions and in the synthesis of new compounds. In materials science, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide can be used as a building block for the synthesis of new metal-organic frameworks with unique properties.
In conclusion, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide is a pyrimidine-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide can lead to new discoveries in medicinal chemistry, organic synthesis, and materials science.
Méthodes De Synthèse
N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide can be synthesized in several ways, including the reaction of 3,3-dimethyl-1-bromobutane with methylamine and subsequent reaction with 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid. Another method involves the reaction of 3,3-dimethyl-1-bromobutane with 2-amino-4,6-dimethylpyrimidine-5-carboxamide followed by reaction with methylamine. The synthesized N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide has been studied for its potential applications in several fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In organic synthesis, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide has been used as a catalyst in various reactions, including esterification, acylation, and amidation reactions. In materials science, N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide has been used as a building block for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)9(17)7-14-10(18)8-5-15-11(13-4)16-6-8/h5-6H,7H2,1-4H3,(H,14,18)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBPXDQCECYZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC(=O)C1=CN=C(N=C1)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-2-oxobutyl)-2-(methylamino)pyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5292877.png)
![2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5292883.png)
![(3R*,4R*)-1-(4-methoxybenzoyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-3-pyrrolidinol](/img/structure/B5292892.png)
![4-({2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5292898.png)
![N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5292906.png)

![N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5292925.png)

![3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5292937.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5292947.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5292960.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5292965.png)